3,4-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Overview
Description
3,4-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a synthetic organic compound that features a benzamide core substituted with dichloro groups at the 3 and 4 positions, and an imidazole ring attached via a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves the following steps:
Formation of the Imidazole Propylamine Intermediate: This step involves the reaction of 1H-imidazole with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.
Amidation Reaction: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the imidazole ring.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the imidazole ring can lead to the formation of imidazolone derivatives.
Scientific Research Applications
3,4-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The dichloro groups can enhance the compound’s binding affinity and specificity by participating in hydrophobic interactions and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
- Binding Affinity : The presence of the imidazole ring in this compound provides unique binding properties compared to other heterocycles like pyrazole or triazole.
- Chemical Stability : The dichloro substitution pattern on the benzamide ring enhances the compound’s chemical stability and resistance to metabolic degradation .
Properties
IUPAC Name |
3,4-dichloro-N-(3-imidazol-1-ylpropyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c14-11-3-2-10(8-12(11)15)13(19)17-4-1-6-18-7-5-16-9-18/h2-3,5,7-9H,1,4,6H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLALDXAYYEIOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCN2C=CN=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216992 | |
Record name | 3,4-Dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501216992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197604 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
93669-25-1 | |
Record name | 3,4-Dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93669-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501216992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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